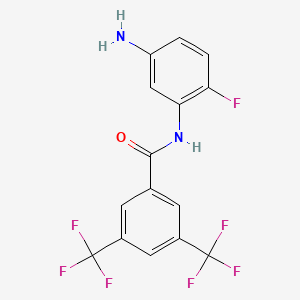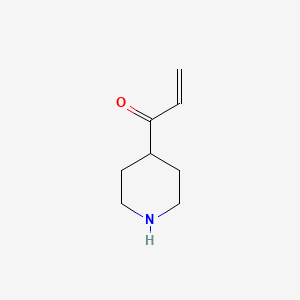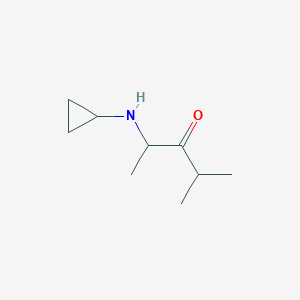
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with N-methyl-1-aminoethane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-aminoethyl)-1,3-thiazole-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methyl-1,3-thiazole-4-carboxamide: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
1,3-thiazole-4-carboxamide: Lacks both the aminoethyl and N-methyl groups, making it less complex and potentially less versatile in applications.
Uniqueness
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the aminoethyl and N-methyl groups, which can enhance its reactivity and interaction with various molecular targets. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)7-10-5(3-12-7)6(11)9-2/h3-4H,8H2,1-2H3,(H,9,11) |
InChI Key |
VMVALVIJHMBCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)





